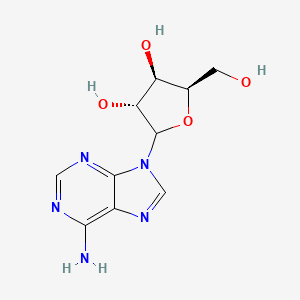
9-Xylosyladenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Xylosyladenine is a biochemical.
Applications De Recherche Scientifique
9-Xylosyladenine, a modified nucleoside, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications across multiple domains, including plant biology, pharmacology, and biotechnology.
Plant Biology
This compound has been identified as a potent cytokinin, a class of plant hormones that promote cell division and growth. Its applications in plant biology include:
- Promotion of Cell Division : Research indicates that this compound enhances cell division in various plant tissues, leading to increased shoot and root growth. This property can be harnessed for agricultural practices aimed at improving crop yields.
- Stress Response Modulation : Studies have shown that this compound can help plants cope with abiotic stresses such as drought and salinity by modulating physiological responses. It enhances stress tolerance by regulating gene expression related to stress responses.
Pharmacology
In pharmacological studies, this compound has been investigated for its potential therapeutic effects:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Its mechanism involves the inhibition of specific signaling pathways that promote cell survival.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's.
Biotechnology
The unique properties of this compound make it valuable in biotechnological applications:
- Gene Editing : Its role as a cytokinin can be exploited in tissue culture techniques to enhance the regeneration of plants from cultured tissues. This application is crucial for developing genetically modified crops.
- Biopharmaceutical Production : The compound's effects on plant growth can be utilized in the production of secondary metabolites with pharmaceutical significance, enhancing the yield of bioactive compounds.
Case Study 1: Enhancing Crop Yield
A study conducted on Arabidopsis thaliana demonstrated that treatment with this compound significantly increased biomass and seed yield under controlled conditions. The research highlighted the compound's potential as a growth regulator in agricultural practices.
Case Study 2: Neuroprotection in Animal Models
In an experimental model of neurodegeneration, administration of this compound showed a reduction in neuronal loss and improved cognitive function. This study suggests its potential as a therapeutic agent for neurodegenerative diseases.
Data Table Summary
Propriétés
Numéro CAS |
4185-03-9 |
|---|---|
Formule moléculaire |
C10H13N5O4 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
(3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7-,10?/m1/s1 |
Clé InChI |
OIRDTQYFTABQOQ-YTXCHSKXSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@H]([C@H](O3)CO)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
9 beta-D-xylofuranosyladenine 9 beta-D-xylosyladenine 9-xylosyladenine 9-xylosyladenine, ((9alpha)-(L))-isomer xyloA xylosyladenosine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















